1-(1-Bromovinyl)-2,4-dimethoxybenzene
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Overview
Description
1-(1-Bromovinyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of a bromovinyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Preparation Methods
The synthesis of 1-(1-Bromovinyl)-2,4-dimethoxybenzene typically involves the bromination of a vinyl-substituted benzene derivative. One common method includes the reaction of 2,4-dimethoxybenzene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . The reaction proceeds through a radical mechanism, resulting in the formation of the desired bromovinyl compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(1-Bromovinyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromovinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Bromovinyl)-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the design of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic applications includes the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Bromovinyl)-2,4-dimethoxybenzene exerts its effects depends on its specific application. In chemical reactions, the bromovinyl group acts as a reactive site for nucleophilic substitution or addition reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity by donating electron density through resonance and inductive effects .
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
1-(1-Bromovinyl)-2,4-dimethoxybenzene can be compared with other similar compounds, such as:
1-(1-Bromovinyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
2-(1-Bromovinyl)pyridine:
1-(1-Bromovinyl)-4-methoxybenzene: Has only one methoxy group, which affects its electronic properties and reactivity compared to the dimethoxy derivative.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1H2,2-3H3 |
InChI Key |
ZBNWBOIZHYZDSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=C)Br)OC |
Origin of Product |
United States |
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